

Characterization of 4-Methoxytetrahydro-2H-pyran-4-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxyoxane-4-carboxylic acid

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This technical guide provides a comprehensive overview of the characterization of 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines the available information with established, standard methodologies for the characterization of novel carboxylic acids.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Data for 4-Methoxytetrahydro-2H-pyran-4-carboxylic Acid

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₄	[1][2][3][4]
Molecular Weight	160.17 g/mol	[1][2][3]
IUPAC Name	4-methoxyoxane-4-carboxylic acid	[1][4]
CAS Number	1010836-49-3	[2][3][4]
Physical Form	Solid	[2]
Purity	95-98% (as commercially available)	[2][4]
Storage Temperature	Room temperature, sealed in a dry environment	[2]
Canonical SMILES	<chem>COC1(CCOCC1)C(=O)O</chem>	[4]
InChI Key	VJJYOPVQSMINBP-UHFFFAOYSA-N	[2][4]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid. While specific spectra for this compound are not readily available, this section outlines the expected spectral features based on its chemical structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy group protons, the methylene protons of the tetrahydropyran ring, and the acidic proton of the carboxylic acid. The chemical shifts (δ) will be influenced by the electronegativity of the adjacent oxygen atoms.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the quaternary carbon of the carboxylic acid,

the quaternary carbon attached to the methoxy group, the methoxy carbon, and the methylene carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 2500-3300 cm^{-1} .^{[5][6]} Another prominent feature is the strong C=O stretching absorption of the carboxyl group, which typically appears between 1710 and 1760 cm^{-1} .^[5] The presence of the ether linkage in the tetrahydropyran ring would be indicated by a C-O stretching band, usually in the 1050-1250 cm^{-1} region.

Mass Spectrometry (MS)

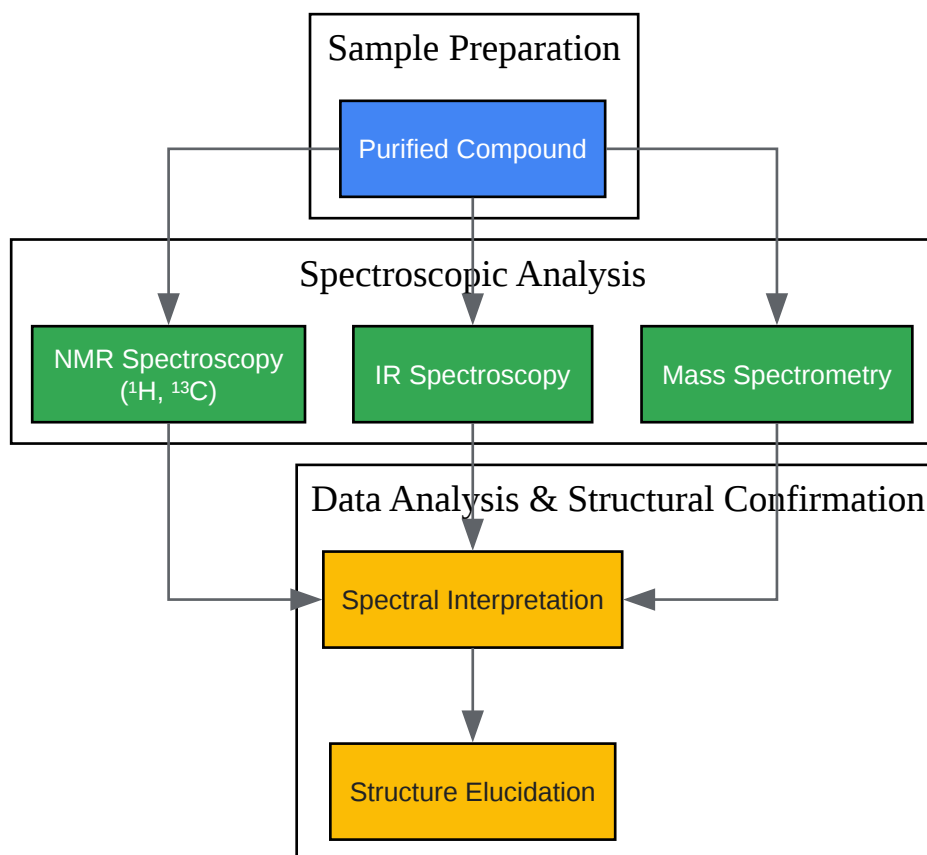
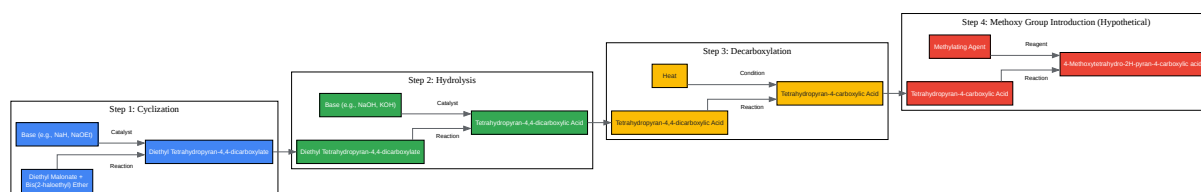
Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation. The molecular ion peak ($[\text{M}]^+$) would be expected at an m/z corresponding to the molecular weight of 160.17.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and characterization of 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid are not extensively reported. However, the following section provides generalized, standard operating procedures that can be adapted for this purpose.

Synthesis of Tetrahydropyran Carboxylic Acid Derivatives

A general approach to synthesizing tetrahydropyran-4-carboxylic acid derivatives involves the cyclization of appropriate precursors. One reported method for a related compound, tetrahydropyran-4-carboxylic acid, involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.^[7] A potential synthetic route to the target molecule could be adapted from this procedure.



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